molecular formula C22H34N2O2 B14999099 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(1-phenylethyl)isoleucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(1-phenylethyl)isoleucinamide

Cat. No.: B14999099
M. Wt: 358.5 g/mol
InChI Key: GOJYTDMELMKTJF-UHFFFAOYSA-N
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Description

3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE is an organic compound with a complex structure It is characterized by the presence of a methyl group, a cyclohexyl group, a formamido group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE include other amides and cyclohexyl derivatives. These compounds may share structural similarities but differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-(1-PHENYLETHYL)PENTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(1-phenylethylamino)pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O2/c1-5-16(3)20(24-21(25)19-13-11-15(2)12-14-19)22(26)23-17(4)18-9-7-6-8-10-18/h6-10,15-17,19-20H,5,11-14H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

GOJYTDMELMKTJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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